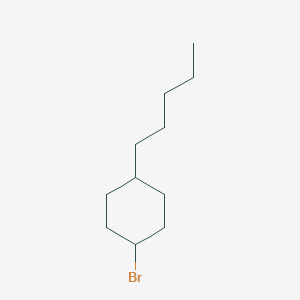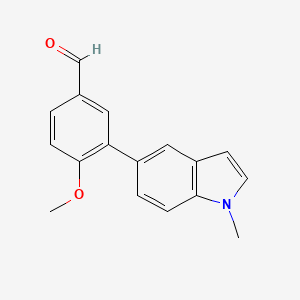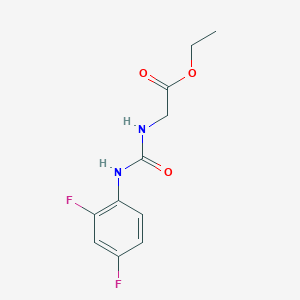![molecular formula C17H16BrN5 B8709424 2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile](/img/structure/B8709424.png)
2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to yield the final product. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full range of activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyrazoles and related heterocyclic compounds. Examples include:
- 2-(4-bromophenyl)imidazo[1,2-a]pyridine
- 4-bromo-1H-pyrazole
Uniqueness
What sets 2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile apart is its unique combination of functional groups and its specific biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.
Propriétés
Formule moléculaire |
C17H16BrN5 |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3-(cyclopentylamino)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile |
InChI |
InChI=1S/C17H16BrN5/c18-13-7-5-11(6-8-13)15-17(21-14-3-1-2-4-14)23-16(22-15)12(9-19)10-20-23/h5-8,10,14,20-21H,1-4H2 |
Clé InChI |
INTNHXWMQYYDGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC2=C(N=C3N2NC=C3C#N)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


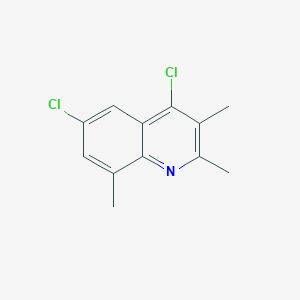

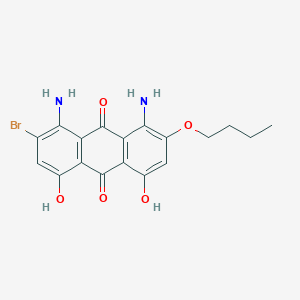
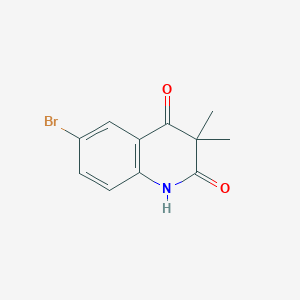
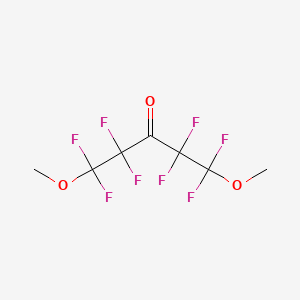
![(1AR,7bS)-methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B8709389.png)
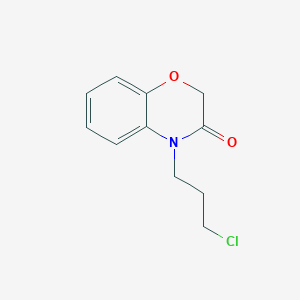
![1-{4-[(Propan-2-yl)sulfanyl]phenyl}propan-2-one](/img/structure/B8709397.png)
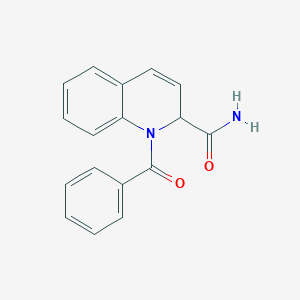

![3-[(4-Methoxybenzyl)oxy]pyridin-2-amine](/img/structure/B8709422.png)
